Lichexanthone
Overview
Description
It was first isolated and identified by Japanese chemists in the 1940s from a species of leafy lichen . This compound is notable for its presence in various lichens, plants, and some fungi, and it plays a significant role in the taxonomy of several lichen genera. Lichexanthone is recognized for causing lichens to fluoresce a greenish-yellow color under long-wavelength UV light, a feature used in species identification .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lichexanthone can be synthesized through several methods, typically involving the cyclization of appropriate precursors. One common synthetic route involves the use of acetyl-CoA as a starting material, which undergoes a series of enzymatic reactions to form the xanthone core . The reaction conditions often include specific temperatures and pH levels to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as lichens and plants, followed by purification processes. Alternatively, synthetic methods can be scaled up using bioreactors where the enzymatic reactions are optimized for higher yields .
Chemical Reactions Analysis
Types of Reactions: Lichexanthone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, which may possess different biological activities and properties .
Scientific Research Applications
Lichexanthone has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker due to its unique UV fluorescence properties.
Biology: Studied for its role in protecting lichens from high-intensity solar radiation.
Medicine: Investigated for its antibacterial, larvicidal, and sperm motility-enhancing activities.
Industry: Utilized in the development of new materials and compounds with potential commercial applications.
Mechanism of Action
The mechanism by which lichexanthone exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In lichens, this compound functions as a photoprotectant, shielding the resident algal populations from harmful UV radiation .
Comparison with Similar Compounds
Lichexanthone is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
Xanthone: The parent compound of the xanthone family, known for its antioxidant properties.
Mangiferin: A xanthone derivative found in mangoes, noted for its anti-inflammatory and antidiabetic effects.
Northis compound: Another lichen-derived xanthone with distinct biological activities.
This compound stands out due to its fluorescence under UV light and its diverse range of biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-4-9(19-2)6-12-14(8)16(18)15-11(17)5-10(20-3)7-13(15)21-12/h4-7,17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAGTHXVHQKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164977 | |
Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15222-53-4 | |
Record name | Lichexanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15222-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lichexanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015222534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lichexanthone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICHEXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92O5D9Z07W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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